molecular formula C20H16ClNO B5773745 N-(5-chloro-2-methylphenyl)biphenyl-2-carboxamide

N-(5-chloro-2-methylphenyl)biphenyl-2-carboxamide

Cat. No.: B5773745
M. Wt: 321.8 g/mol
InChI Key: JQKZQJSPDLRKEE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)biphenyl-2-carboxamide: is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.80014 . It is known for its unique chemical structure, which includes a biphenyl core substituted with a carboxamide group and a 5-chloro-2-methylphenyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)biphenyl-2-carboxamide typically involves the reaction of 5-chloro-2-methylaniline with biphenyl-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)biphenyl-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

N-(5-chloro-2-methylphenyl)biphenyl-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)biphenyl-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)[1,1’-biphenyl]-4-carboxamide
  • N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Comparison: N-(5-chloro-2-methylphenyl)biphenyl-2-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c1-14-11-12-16(21)13-19(14)22-20(23)18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKZQJSPDLRKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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